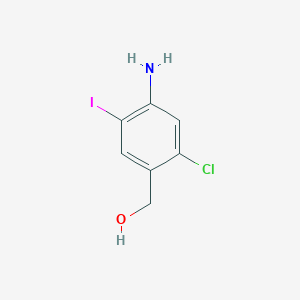
(4-Amino-2-chloro-5-iodophenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Amino-2-chloro-5-iodophenyl)methanol is a chemical compound with the molecular formula C7H7ClINO and a molecular weight of 283.49 g/mol . This compound is characterized by the presence of amino, chloro, and iodo substituents on a phenyl ring, along with a methanol group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2-chloro-5-iodophenyl)methanol typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to ensure high yield and purity. The use of hydrazine hydrate as a reducing agent in the presence of a catalyst is a common approach . This method allows for efficient production on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Amino-2-chloro-5-iodophenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrazine hydrate and catalytic hydrogenation are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction typically produces amines .
Applications De Recherche Scientifique
(4-Amino-2-chloro-5-iodophenyl)methanol is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of (4-Amino-2-chloro-5-iodophenyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the chloro and iodo substituents can participate in halogen bonding. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Amino-2-chlorophenyl)methanol
- (4-Amino-5-iodophenyl)methanol
- (4-Amino-2-chloro-5-bromophenyl)methanol
Uniqueness
(4-Amino-2-chloro-5-iodophenyl)methanol is unique due to the presence of both chloro and iodo substituents on the phenyl ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and the ability to form multiple types of bonds (hydrogen, halogen), making it valuable for various applications .
Propriétés
Formule moléculaire |
C7H7ClINO |
|---|---|
Poids moléculaire |
283.49 g/mol |
Nom IUPAC |
(4-amino-2-chloro-5-iodophenyl)methanol |
InChI |
InChI=1S/C7H7ClINO/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2,11H,3,10H2 |
Clé InChI |
FWUMFVFIAHJMCS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1I)N)Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[({[1-(2-Fluoroethyl)-1h-pyrazol-5-yl]methyl}amino)methyl]phenol](/img/structure/B15050639.png)
![2-(5-{[(5-fluorothiophen-2-yl)methyl]amino}-3-methyl-1H-pyrazol-1-yl)acetic acid](/img/structure/B15050644.png)
![[1,2,5]Thiadiazolo[3,4-c]pyridine](/img/structure/B15050652.png)
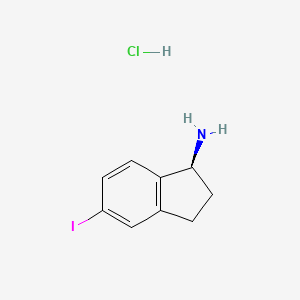
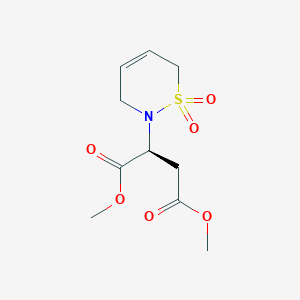
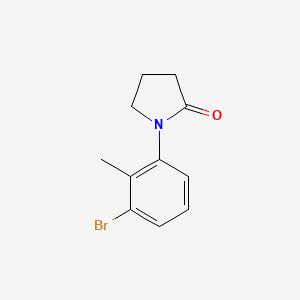
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B15050683.png)
![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[3-(morpholin-4-yl)propyl]amine](/img/structure/B15050694.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B15050703.png)
![4-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}-2-methoxyphenol](/img/structure/B15050711.png)
![3-methoxy-1-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B15050723.png)
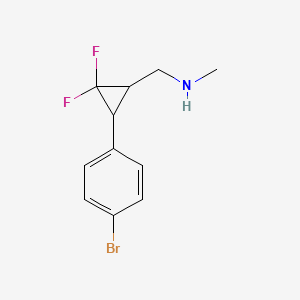
![1-[(E)-[amino(dimethylamino)methylidene]amino]-N,N-dimethylmethanimidamide hydrochloride](/img/structure/B15050734.png)
![[3-(dimethylamino)propyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15050740.png)
